8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
CAS No.: 4931-20-8
Cat. No.: VC17293218
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4931-20-8 |
|---|---|
| Molecular Formula | C13H11N3 |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C13H11N3/c1-10-6-5-9-16-13(10)14-12(15-16)11-7-3-2-4-8-11/h2-9H,1H3 |
| Standard InChI Key | UWWCNRMKOGOCNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC(=N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
The molecular framework of 8-methyl-2-phenyl- triazolo[1,5-a]pyridine consists of a pyridine ring fused to a 1,2,4-triazole system. The numbering convention assigns position 2 to the phenyl group and position 8 to the methyl substituent (Figure 1) . This arrangement creates distinct electronic and steric environments:
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Position 2: The phenyl group introduces aromatic π-electron density, enhancing intermolecular interactions such as π-stacking with biological targets .
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Position 8: The methyl group modulates electron density at the pyridine nitrogen, influencing solubility and metabolic stability.
Comparative studies of substituent effects reveal that methyl groups at position 8 improve pharmacokinetic profiles by reducing oxidative metabolism compared to halogenated analogues .
Table 1: Physicochemical Properties of 8-Methyl-2-phenyl- triazolo[1,5-a]pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃ |
| Molecular Weight | 209.25 g/mol |
| CAS Registry Number | 4931-20-8 |
| Key Substituents | Phenyl (C₆H₅), Methyl (CH₃) |
Synthetic Methodologies
Microwave-Assisted Catalyst-Free Synthesis
A breakthrough in synthesizing 1,2,4-triazolo[1,5-a]pyridines was achieved through a microwave-mediated tandem reaction between enaminonitriles and benzohydrazides . This method eliminates the need for transition metal catalysts or stoichiometric oxidants, aligning with green chemistry principles:
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Transamidation: Enaminonitrile (1) reacts with benzohydrazide (2) to form intermediate A, releasing dimethylamine.
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Nucleophilic Addition: The nitrile group in A undergoes intramolecular attack by the adjacent nitrogen lone pair, yielding intermediate B.
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Condensation and Cyclization: Intermediate C forms via carbonyl condensation, followed by water elimination to generate the triazolopyridine core .
Reaction optimization in toluene at 120°C for 24 hours afforded the target compound in 83% yield, with broader substrate tolerance for electron-donating and withdrawing groups .
Table 2: Optimization of Reaction Conditions for 8-Methyl-2-phenyl Derivative
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 120 | 24 | 83 |
| DMF | 120 | 24 | 45 |
| Acetonitrile | 120 | 24 | 52 |
Pharmacological Applications
RORγt Inverse Agonism
8-Methyl-2-phenyl- triazolo[1,5-a]pyridine derivatives exhibit potent inhibition of retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a therapeutic target for autoimmune diseases . Structural modifications at position 8 significantly influence activity:
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Methyl Substituent: Enhances metabolic stability in human liver microsomes (CL₍ᵢₙₜ₎ = 0.032 mL/min/mg) compared to unsubstituted analogues .
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Phenyl Group: Facilitates hydrophobic interactions within the RORγt ligand-binding domain, as confirmed by X-ray crystallography .
In murine models, lead analogues demonstrated dose-dependent suppression of IL-17A production, underscoring their potential in psoriasis treatment .
Table 3: Biological Activity of Selected Triazolopyridine Derivatives
| Compound | RORγt IC₅₀ (nM) | Metabolic Stability (CL₍ᵢₙₜ₎) |
|---|---|---|
| 3a | 41 | 0.032 mL/min/mg |
| 5a | 28 | 0.019 mL/min/mg |
Comparative Analysis with Analogues
Substituent-Driven Pharmacokinetics
The 8-methyl group confers distinct advantages over other substituents:
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